Diethyl 2,2'-(ethylimino)diacetate
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Overview
Description
Diethyl 2,2’-(ethylimino)diacetate is an organic compound with the molecular formula C10H19NO4. It is a diester derivative of imino diacetic acid, characterized by the presence of two ethyl ester groups and an ethylimino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-(ethylimino)diacetate can be synthesized through the reaction of ethyl bromoacetate with ethylamine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a solvent like methanol or ethanol. The general reaction scheme is as follows:
BrCH2COOEt+EtNH2→EtOOCCH2NHEt+KBr
Industrial Production Methods
In an industrial setting, the production of diethyl 2,2’-(ethylimino)diacetate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(ethylimino)diacetate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom using alkyl halides.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The ethylimino group can be oxidized to form oximes or other nitrogen-containing derivatives.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Alkylation: N-alkylated derivatives.
Hydrolysis: Imino diacetic acid and ethanol.
Oxidation: Oximes or nitroso compounds.
Scientific Research Applications
Diethyl 2,2’-(ethylimino)diacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(ethylimino)diacetate involves its ability to act as a nucleophile due to the presence of the ethylimino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as alkylation or hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another diester compound used in organic synthesis.
Ethyl acetoacetate: A β-keto ester with similar reactivity.
Diethyl oxalate: A diester of oxalic acid.
Uniqueness
Diethyl 2,2’-(ethylimino)diacetate is unique due to the presence of the ethylimino group, which imparts distinct reactivity compared to other diesters. This makes it a valuable intermediate in the synthesis of nitrogen-containing compounds.
Properties
CAS No. |
91017-42-4 |
---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)-ethylamino]acetate |
InChI |
InChI=1S/C10H19NO4/c1-4-11(7-9(12)14-5-2)8-10(13)15-6-3/h4-8H2,1-3H3 |
InChI Key |
DGOYJFOQFYMNHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)OCC)CC(=O)OCC |
Origin of Product |
United States |
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